N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide is an organic compound that features a benzamide group linked to a thiophene ring via a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide typically involves the following steps:
Formation of the Vinyl Group: This can be achieved through a Heck reaction, where a halogenated thiophene reacts with an alkene in the presence of a palladium catalyst.
Introduction of the Allylcarbamoyl Group: This step involves the reaction of the vinyl-thiophene intermediate with allyl isocyanate under mild conditions.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The vinyl-thiophene moiety could be involved in π-π interactions or hydrogen bonding with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Thiophen-2-yl-vinyl)-benzamide: Lacks the allylcarbamoyl group.
N-(1-Allylcarbamoyl-2-furyl-vinyl)-benzamide: Contains a furan ring instead of a thiophene ring.
N-(1-Allylcarbamoyl-2-thiophen-2-yl-ethyl)-benzamide: Contains an ethyl group instead of a vinyl group.
Uniqueness
N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide is unique due to the presence of both the allylcarbamoyl and vinyl-thiophene moieties, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16N2O2S |
---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-[(E)-3-oxo-3-(prop-2-enylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-2-10-18-17(21)15(12-14-9-6-11-22-14)19-16(20)13-7-4-3-5-8-13/h2-9,11-12H,1,10H2,(H,18,21)(H,19,20)/b15-12+ |
InChI-Schlüssel |
PPHIDQQNKMYWOJ-NTCAYCPXSA-N |
Isomerische SMILES |
C=CCNC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C=CCNC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.